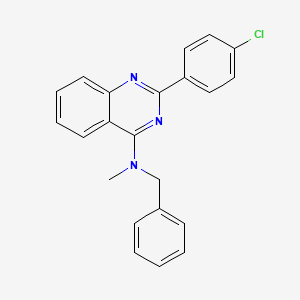
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the quinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-chlorobenzaldehyde, and 2-aminobenzonitrile.
Step 1: Condensation of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine.
Step 2: Cyclization of N-benzyl-4-chlorobenzylamine with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring.
Step 3: Methylation of the resulting quinazoline derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include dihydroquinazoline derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of certain enzymes, such as tyrosine kinases.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in the development of anticancer agents due to its ability to inhibit cell proliferation.
- Studied for its role in modulating biological pathways involved in inflammation and immune response.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Potential use in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
- N-benzyl-2-(4-chlorophenyl)methylquinazolin-4-amine
- N-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethanaminium
- N-benzyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Uniqueness:
- The presence of the methyl group on the quinazoline ring distinguishes N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine from its analogs.
- This structural modification can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C22H18ClN3 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-26(15-16-7-3-2-4-8-16)22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(23)14-12-17/h2-14H,15H2,1H3 |
Clave InChI |
AGUVSZFEVITMHD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















